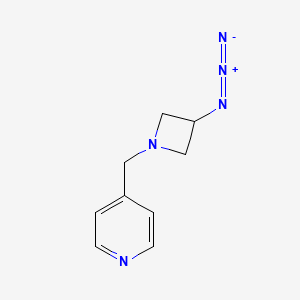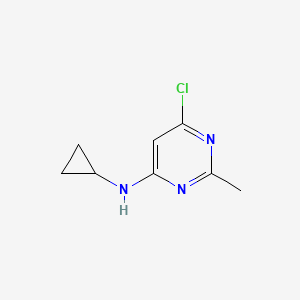
6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Transformations and Structural Analysis
- Reactions involving 6-substituted derivatives of 2-halogenopyridines, including those similar to 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine, often result in unusual reactions, such as ring transformations, which are significant for synthesizing various pyrimidine derivatives (Hertog et al., 2010).
- Crystal structures of isomeric compounds related to 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine have been determined, highlighting conformational differences and hydrogen-bonding interactions, which are crucial in understanding the molecular behavior of such compounds (Odell et al., 2007).
Biological Activity and Synthesis
- Certain pyrimidine derivatives, synthesized from reactions similar to those involving 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine, exhibit pronounced antituberculous effects, indicating potential therapeutic applications (Erkin & Krutikov, 2007).
- Investigating regioselectivity in reactions of pyrimidines related to 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine can lead to the synthesis of novel compounds with potential pharmacological properties (Doulah et al., 2014).
Computational Studies and Molecular Docking
- Computational studies, including DFT and molecular docking, on compounds structurally similar to 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine, provide insights into molecular structure, electronic properties, and potential biological activity. Such studies are crucial for the development of new pharmaceutical agents (Aayisha et al., 2019).
Synthesis of Novel Derivatives
- New synthetic routes to create pyrimidine derivatives, based on reactions involving compounds similar to 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine, are continuously being explored. These methods are essential for developing new compounds with various applications (Loksha et al., 2016).
Antibacterial Applications
- Synthesis of certain pyrimidine derivatives, akin to 6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine, and their subsequent antibacterial evaluation reveal potential use in combating bacterial infections. This highlights the significance of such compounds in the development of new antibacterial agents (Etemadi et al., 2016).
Propiedades
IUPAC Name |
6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-10-7(9)4-8(11-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBISYYRXPDMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclopropyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



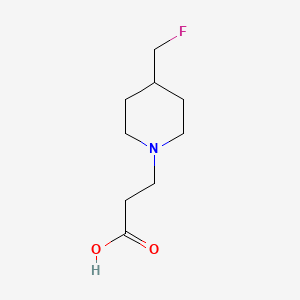

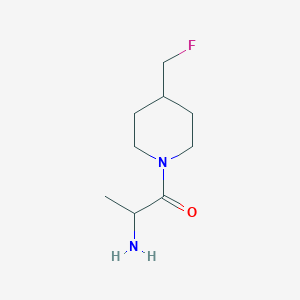
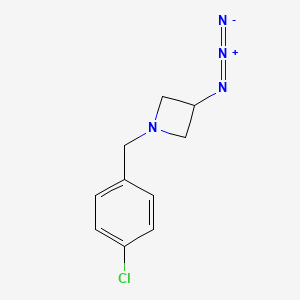
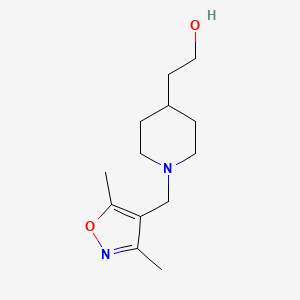

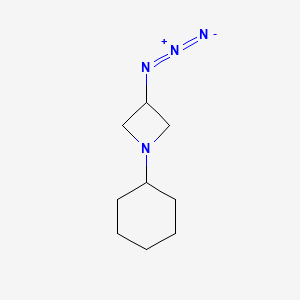

![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)
